4-Fluoro-N-(2-(furan-2-yl)ethyl)benzamide
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Overview
Description
4-Fluoro-N-(2-(furan-2-yl)ethyl)benzamide is an organic compound with the molecular formula C13H12FNO2 It is a benzamide derivative where the benzene ring is substituted with a fluoro group and an ethyl group attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(2-(furan-2-yl)ethyl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 2-(furan-2-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(2-(furan-2-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-N-(2-(furan-2-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(2-(furan-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The furan ring can participate in π-π stacking interactions, which are important for binding to enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-(2-(furan-2-yl)ethyl)benzamide: Unique due to the presence of both a fluoro group and a furan ring.
4-Fluoro-N-(2-(thiophen-2-yl)ethyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.
4-Fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide: Contains a pyridine ring, which can affect its chemical properties and biological activity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluoro group enhances its stability and binding affinity, while the furan ring provides additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C13H12FNO2 |
---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
4-fluoro-N-[2-(furan-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C13H12FNO2/c14-11-5-3-10(4-6-11)13(16)15-8-7-12-2-1-9-17-12/h1-6,9H,7-8H2,(H,15,16) |
InChI Key |
CRVKAFSRJYELBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CCNC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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